![molecular formula C16H21ClN2O B1395189 8-[2-(2-Piperidinyl)ethoxy]quinoline hydrochloride CAS No. 1220032-24-5](/img/structure/B1395189.png)
8-[2-(2-Piperidinyl)ethoxy]quinoline hydrochloride
Vue d'ensemble
Description
“8-[2-(2-Piperidinyl)ethoxy]quinoline hydrochloride” is a chemical compound with the molecular formula C16H21ClN2O . It is provided to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The molecular structure of “8-[2-(2-Piperidinyl)ethoxy]quinoline hydrochloride” can be represented by the SMILES stringC12=NC=CC=C1C=CC=C2OCCC3CCCNC3 . The InChI key for this compound is XOEOKIRTLUPHKY-UHFFFAOYSA-N .
Applications De Recherche Scientifique
DNA Detection
- Fluorescent Probes for DNA Detection : Novel benzimidazo[1,2-a]quinolines substituted with piperidine have been synthesized for potential applications as DNA-specific fluorescent probes. These compounds, including those derived from 8-[2-(2-Piperidinyl)ethoxy]quinoline hydrochloride, show enhanced fluorescence emission intensity when bound to ct-DNA, indicating their potential as effective fluorescent probes for DNA detection (Perin, Hranjec, Pavlović, & Karminski-Zamola, 2011).
Anti-corrosion Applications
- Inhibitors for Metallic Corrosion : The anti-corrosion potency of certain 8-hydroxyquinoline derivatives, including those with piperidinyl groups, was studied. These compounds showed significant inhibition effects on mild steel corrosion in acidic medium, indicating their potential use in anti-corrosion applications (Douche et al., 2020).
Pharmacological Activities
- Antimalarial Activity : The structure and properties of mefloquine hydrochloride, a quinoline derivative with a piperidinyl group, were investigated. Mefloquine hydrochloride is used as an alternative treatment for multi-drug-resistant malaria, demonstrating the potential pharmacological applications of related quinoline compounds (Karle & Karle, 1991).
Neuropharmacological Research
- Serotonin Receptor Stimulation : Quipazine, a drug similar in structure to 8-[2-(2-Piperidinyl)ethoxy]quinoline, has been shown to stimulate serotonin receptors in the brain. This indicates potential neuropharmacological research applications for similar quinoline derivatives (Fuller, Snoddy, Perry, Roush, Molloy, Bymaster, & Wong, 1976).
Alzheimer's Disease Research
- Targeting Amyloid β in Alzheimer's Disease : An 8-OH quinoline derivative was developed for targeting Amyloid β in Alzheimer's disease, suggesting that similar compounds like 8-[2-(2-Piperidinyl)ethoxy]quinoline could be explored for therapeutic applications in neurodegenerative disorders (Villemagne et al., 2017).
Propriétés
IUPAC Name |
8-(2-piperidin-2-ylethoxy)quinoline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O.ClH/c1-2-10-17-14(7-1)9-12-19-15-8-3-5-13-6-4-11-18-16(13)15;/h3-6,8,11,14,17H,1-2,7,9-10,12H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSJUIZLHBYXDCN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)CCOC2=CC=CC3=C2N=CC=C3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.80 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-[2-(2-Piperidinyl)ethoxy]quinoline hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



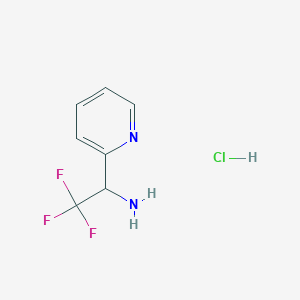
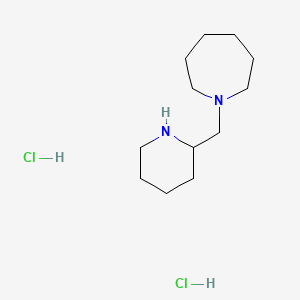
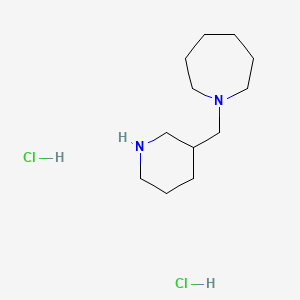
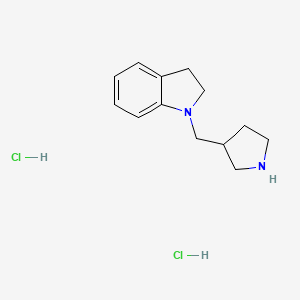


![4-{[3-(Isobutyrylamino)phenyl]amino}-4-oxo-2-butenoic acid](/img/structure/B1395115.png)
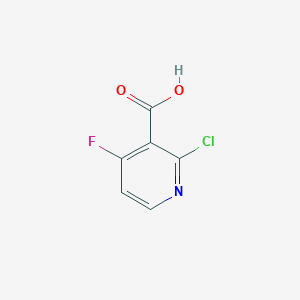
![4-{[4-(Sec-butyl)-2-chlorophenoxy]-methyl}piperidine hydrochloride](/img/structure/B1395120.png)
![4-{2-[2-(Tert-butyl)-4-methylphenoxy]-ethyl}piperidine hydrochloride](/img/structure/B1395121.png)
![4-{2-[2-(Sec-butyl)-4-chlorophenoxy]-ethyl}piperidine hydrochloride](/img/structure/B1395122.png)
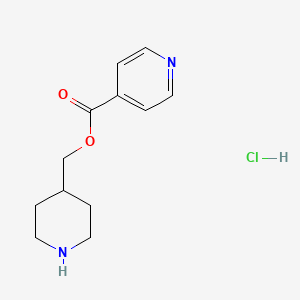
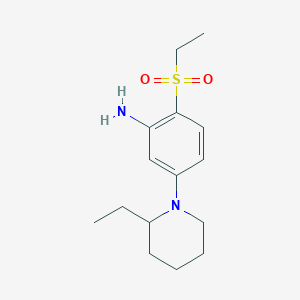
![4-[(6-Chloro-2-pyridinyl)amino]-2-butanol](/img/structure/B1395129.png)